N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic organic compound featuring a pyridazinone core substituted with a pyrazole moiety at the 3-position and an N-cyclopentyl acetamide group at the 1-position. Its molecular formula is C₁₈H₂₂N₆O₂, with a molecular weight of approximately 354.4 g/mol (calculated from structural analogs in ).
This compound’s structural complexity makes it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors where pyridazinone derivatives have shown promise, such as phosphodiesterase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-cyclopentyl-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-13(16-11-4-1-2-5-11)10-19-14(21)7-6-12(17-19)18-9-3-8-15-18/h3,6-9,11H,1-2,4-5,10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHOFXZHQSMWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its pyridazinone-pyrazole-cyclopentyl acetamide triad. Below is a comparison with analogs differing in substituents, cores, or functional groups:
Impact of Substituents on Properties
- Pyrazole vs. Triazole/Thiophene : Pyrazole (as in the target compound) offers moderate electron-withdrawing effects, while triazole (e.g., in ) or thiophene () may alter redox properties or binding kinetics .
- Cycloalkyl vs. Aromatic Groups : Cyclopentyl (target) provides flexibility and moderate lipophilicity, whereas cycloheptyl () or naphthyl () increases hydrophobicity and target selectivity .
- Acetamide Linker : The acetamide group is conserved across analogs, facilitating hydrogen bonding with biological targets .
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